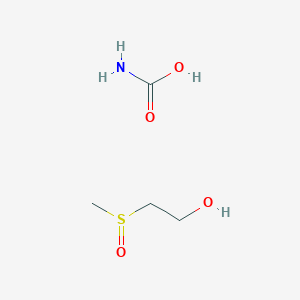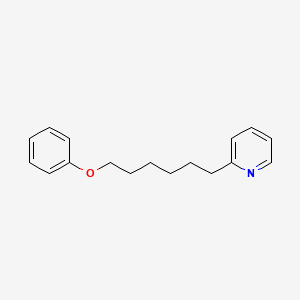![molecular formula C13H24N4O4S2 B14298585 N-{[2-({2-[(Butylcarbamoyl)amino]-2-oxoethyl}disulfanyl)ethyl]carbamoyl}propanamide CAS No. 112445-79-1](/img/structure/B14298585.png)
N-{[2-({2-[(Butylcarbamoyl)amino]-2-oxoethyl}disulfanyl)ethyl]carbamoyl}propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{[2-({2-[(Butylcarbamoyl)amino]-2-oxoethyl}disulfanyl)ethyl]carbamoyl}propanamide is a complex organic compound characterized by the presence of multiple functional groups, including amides, disulfides, and carbamoyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{[2-({2-[(Butylcarbamoyl)amino]-2-oxoethyl}disulfanyl)ethyl]carbamoyl}propanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of butyl isocyanate with an amino acid derivative to form the butylcarbamoyl intermediate. This intermediate is then reacted with a disulfide-containing compound under controlled conditions to form the final product. The reaction conditions often require specific temperatures, pH levels, and catalysts to ensure the desired product yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control standards. The use of automated reactors and advanced monitoring systems helps in achieving consistent product quality .
化学反应分析
Types of Reactions
N-{[2-({2-[(Butylcarbamoyl)amino]-2-oxoethyl}disulfanyl)ethyl]carbamoyl}propanamide undergoes various chemical reactions, including:
Oxidation: The disulfide bonds in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can break the disulfide bonds, leading to the formation of thiols.
Substitution: The amide groups can participate in nucleophilic substitution reactions, where the carbonyl carbon is attacked by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the disulfide bonds can yield sulfoxides or sulfones, while reduction can produce thiols .
科学研究应用
N-{[2-({2-[(Butylcarbamoyl)amino]-2-oxoethyl}disulfanyl)ethyl]carbamoyl}propanamide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential role in biological systems, particularly in the context of redox reactions and protein interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
作用机制
The mechanism of action of N-{[2-({2-[(Butylcarbamoyl)amino]-2-oxoethyl}disulfanyl)ethyl]carbamoyl}propanamide involves its interaction with molecular targets through its functional groups. The disulfide bonds can undergo redox reactions, influencing the redox state of biological molecules. The amide groups can form hydrogen bonds and participate in various biochemical interactions. These interactions can affect molecular pathways and cellular processes, making the compound a valuable tool in biochemical research .
相似化合物的比较
Similar Compounds
Similar compounds include other disulfide-containing amides and carbamoyl derivatives. Examples include:
- N,N’-bis(2-mercaptoethyl)isophthalamide
- N,N’-bis(2-mercaptoethyl)terephthalamide
Uniqueness
N-{[2-({2-[(Butylcarbamoyl)amino]-2-oxoethyl}disulfanyl)ethyl]carbamoyl}propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
属性
CAS 编号 |
112445-79-1 |
|---|---|
分子式 |
C13H24N4O4S2 |
分子量 |
364.5 g/mol |
IUPAC 名称 |
N-[2-[[2-(butylcarbamoylamino)-2-oxoethyl]disulfanyl]ethylcarbamoyl]propanamide |
InChI |
InChI=1S/C13H24N4O4S2/c1-3-5-6-14-12(20)17-11(19)9-23-22-8-7-15-13(21)16-10(18)4-2/h3-9H2,1-2H3,(H2,14,17,19,20)(H2,15,16,18,21) |
InChI 键 |
JALGGOQMCBLLLV-UHFFFAOYSA-N |
规范 SMILES |
CCCCNC(=O)NC(=O)CSSCCNC(=O)NC(=O)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[Methoxy(methyl)amino]propan-1-ol](/img/structure/B14298503.png)
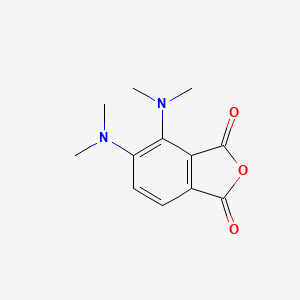
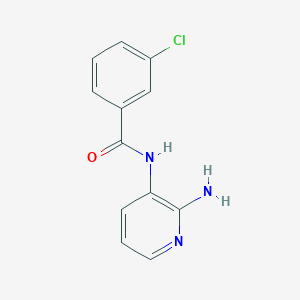
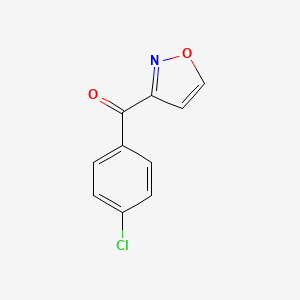
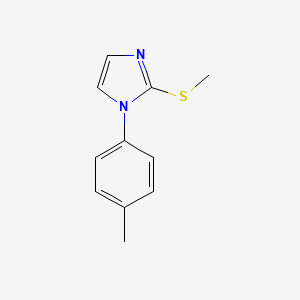
![Benzene, [(2,2,2-trifluoro-1-phenylethyl)thio]-](/img/structure/B14298547.png)
![5-Amino-3-methyl-1-phenyl-1H-furo[2,3-c]pyrazole-4-carboxamide](/img/structure/B14298549.png)
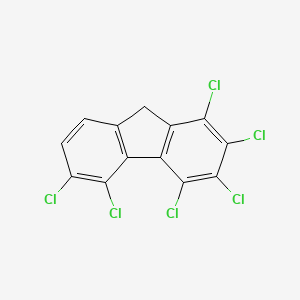
![Carbonic dihydrazide, bis[(4-bromophenyl)methylene]-](/img/structure/B14298570.png)

![Trimethyl{2-[(trimethylgermyl)methyl]phenyl}germane](/img/structure/B14298581.png)
![{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}acetyl chloride](/img/structure/B14298583.png)
